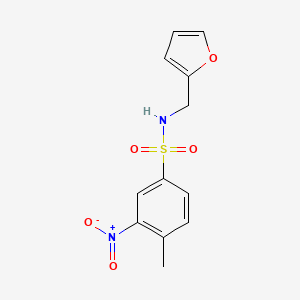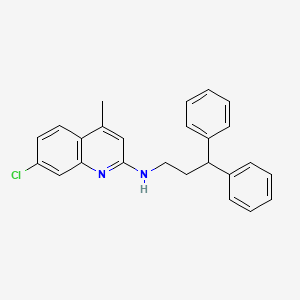![molecular formula C25H24N4O6 B4980913 1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine CAS No. 5679-32-3](/img/structure/B4980913.png)
1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine, commonly known as DNPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DNPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The exact mechanism of action of DNPP is not fully understood. However, it is believed to exert its effects through the modulation of various cellular signaling pathways. DNPP has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DNPP has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. DNPP has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DNPP in scientific research is its ability to modulate multiple cellular pathways. This makes it a promising candidate for the development of multi-targeted therapies. However, the limitations of using DNPP in lab experiments include its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the research on DNPP. One of the areas of interest is the development of DNPP-based therapies for neurodegenerative disorders. Another area of research is the investigation of DNPP's potential as an anticancer agent. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties are also important areas of research.
Conclusion:
In conclusion, DNPP is a promising chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its ability to modulate multiple cellular pathways makes it a promising candidate for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of DNPP involves the reaction of 3,5-dinitrophenol with 4-bromobenzyl bromide in the presence of a base, followed by the reaction of the intermediate product with 1-(4-phenylpiperazin-1-yl)propan-1-one. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
DNPP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DNPP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c30-25(27-14-12-26(13-15-27)20-4-2-1-3-5-20)11-8-19-6-9-23(10-7-19)35-24-17-21(28(31)32)16-22(18-24)29(33)34/h1-7,9-10,16-18H,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJGWKSYCDIYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386380 |
Source


|
| Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5679-32-3 |
Source


|
| Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
![N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)
